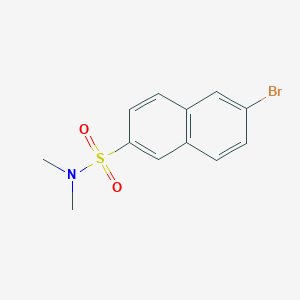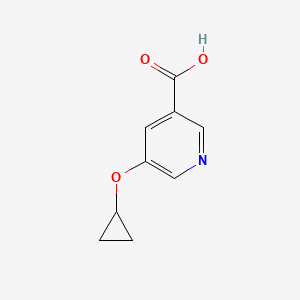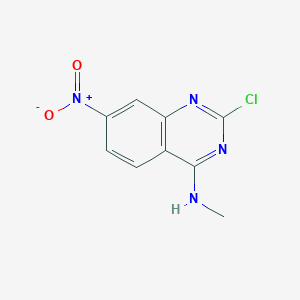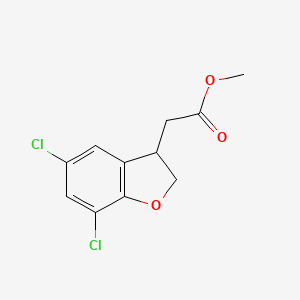
6-bromo-N,N-dimethylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N,N-dimethylnaphthalene-2-sulfonamide is a chemical compound with the molecular formula C12H12BrNO2S and a molecular weight of 314.20 g/mol. This compound is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring, along with a sulfonamide group at the 2nd position and two methyl groups attached to the nitrogen atom. It is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide typically involves the bromination of N,N-dimethylnaphthalene-2-sulfonamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the 6th position of the naphthalene ring.
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
6-Bromo-N,N-dimethylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-Bromo-N,N-dimethylnaphthalene-2-sulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving sulfonamide groups.
Medicine: Research on this compound contributes to the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N,N-dimethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
6-Bromo-N,N-dimethylnaphthalene-2-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While these compounds share the sulfonamide functional group, they differ in their molecular structures and specific applications. For example, sulfamethazine is commonly used in veterinary medicine, while sulfadiazine is used in combination with other drugs to treat infections .
Similar compounds include:
- Sulfamethazine
- Sulfadiazine
- Sulfamethoxazole
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.
Properties
Molecular Formula |
C12H12BrNO2S |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
6-bromo-N,N-dimethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S/c1-14(2)17(15,16)12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3 |
InChI Key |
WPSGOBFUOJOCPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B12291958.png)

![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
